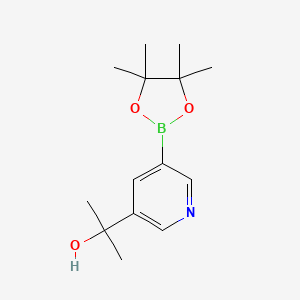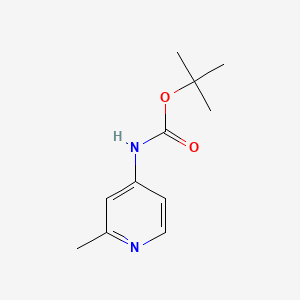![molecular formula C16H12Cl2N4O B578098 2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide CAS No. 1337880-69-9](/img/structure/B578098.png)
2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide” belongs to the class of organic compounds known as imidazopyridines . Imidazopyridines are compounds containing an imidazole ring fused to a pyridine ring. Imidazole is a five-membered ring with two non-adjacent nitrogen atoms. Pyridine is a six-membered ring with one nitrogen atom and five carbon atoms.
Synthesis Analysis
The synthesis of such compounds often involves the reaction of an appropriate 2-aminopyridine with a 2,6-dichlorophenyl compound . The exact method would depend on the specific substituents and the conditions used .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions of imidazopyridines can vary widely depending on the specific substituents present on the ring. They can undergo reactions typical of other aromatic heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and can be confirmed by experimental data. These properties include melting point, boiling point, solubility, and stability .Wissenschaftliche Forschungsanwendungen
Therapeutic Potential
The compound is a part of the pyridopyrimidine class of molecules, which have shown significant therapeutic interest . The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .
Inflammation Treatment
This compound is an analog of the p38 inhibitor compound VX-745 . P38 MAP kinase is a specific member of the MAP kinase family associated with the onset and progression of inflammation . Therefore, this compound could potentially be used in the treatment of inflammatory diseases.
Neurological Disease Treatment
The p38 MAP kinase, which this compound inhibits, is also associated with neurological diseases . This suggests potential applications of this compound in the treatment of such conditions.
Cancer Treatment
One of the pyridopyrimidines, palbociclib, is a drug developed by Pfizer for the treatment of breast cancer . Given the structural similarities, this compound could potentially have applications in cancer treatment.
Rheumatoid Arthritis Treatment
Dilmapimod is another pyridopyrimidine that has potential activity against rheumatoid arthritis . This suggests that the compound could also be used in the treatment of rheumatoid arthritis.
Synthesis of Other Compounds
The compound can be used in the synthesis of other complex compounds. For example, it can be used in the synthesis of 5-(2,6-Dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one, a VX-745 analog .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O/c17-9-2-1-3-10(18)12(9)15-21-11-6-7-19-14(13(11)22-15)16(23)20-8-4-5-8/h1-3,6-8H,4-5H2,(H,20,23)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHETXVNETHQTSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NC=CC3=C2N=C(N3)C4=C(C=CC=C4Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-3-iodoimidazo[1,2-A]pyrazine](/img/structure/B578016.png)











![2-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)acetic acid](/img/structure/B578038.png)